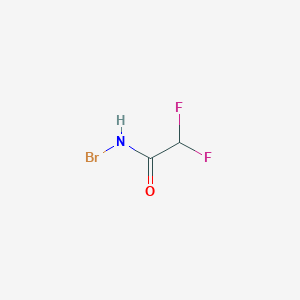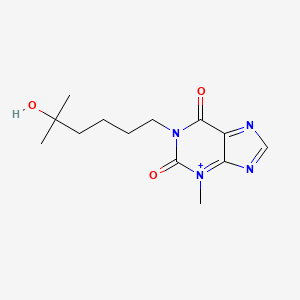
A 81-3138;Hwa138;hwa-138;hwa 138
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Albifylline involves the reaction of specific purine derivatives under controlled conditions. One common synthetic route includes the alkylation of the purine nucleus with appropriate alkyl halides, followed by hydroxylation and methylation steps . Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Albifylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Albifylline into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Albifylline molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cell membrane permeability and cytokine secretion.
Medicine: Explored for its potential to reduce acute lung injury and improve urine clearance in infections.
Mécanisme D'action
Albifylline exerts its effects primarily by inhibiting cell membrane permeability and modulating cytokine secretion . It targets specific molecular pathways involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 .
Comparaison Avec Des Composés Similaires
Albifylline is similar to other xanthine derivatives such as pentoxifylline and theophylline. it has unique properties that make it distinct:
Pentoxifylline: Both compounds inhibit cytokine production, but Albifylline has been shown to have a longer serum half-life and potentially lower toxicity.
Similar compounds include:
- Pentoxifylline
- Theophylline
- Caffeine
Propriétés
Formule moléculaire |
C13H19N4O3+ |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
1-(5-hydroxy-5-methylhexyl)-3-methylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C13H19N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3/q+1 |
Clé InChI |
PPGKWBDTKGPCLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)
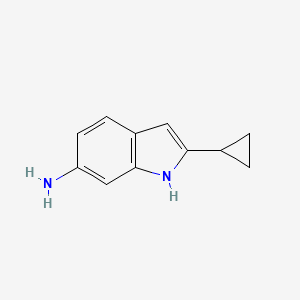
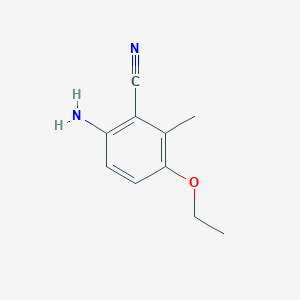
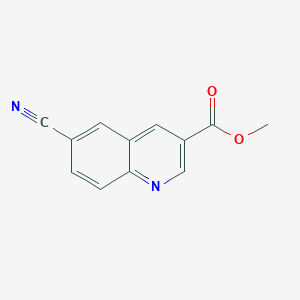
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
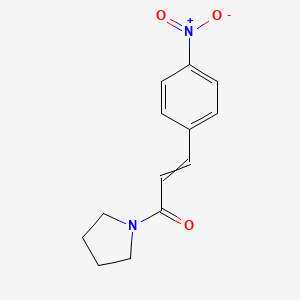
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
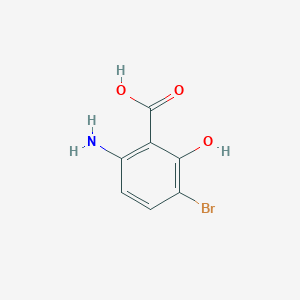
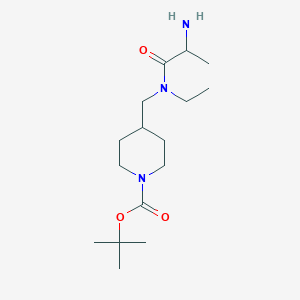
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
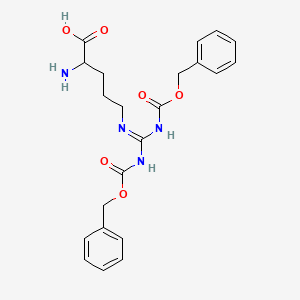
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
